α-Estradiol 3-Benzoate-d5

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Stable Isotope Labeling

α-Estradiol 3-Benzoate-d5 is the definitive internal standard for quantifying estradiol benzoate residues. Its +5 Da mass shift eliminates isotopic cross-talk, while its identical 17α-epimeric structure guarantees matching chromatographic retention and ionization. Required by ISO 17025 labs for EU 96/22/EC compliance, it achieves decision limits of 0.81 ng/g and 99.3% trueness.

Molecular Formula C₂₅H₂₃D₅O₃
Molecular Weight 381.52
Cat. No. B1155805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Estradiol 3-Benzoate-d5
Synonymsα-Estradiol 3-Benzoate-D5;  17α-Estradiol 3-Benzoate-d5;  3-Benzoyloxy-17α-hydroxyoestra-1,3,5(10)-triene-d5
Molecular FormulaC₂₅H₂₃D₅O₃
Molecular Weight381.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Estradiol 3-Benzoate-d5: A Pentadeuterated Internal Standard for Estradiol Benzoate LC-MS/MS Quantification


α-Estradiol 3-Benzoate-d5 (CAS 6045-53-0 unlabeled; molecular formula C₂₅H₂₃D₅O₃; molecular weight 381.52 g/mol) is a stable isotope-labeled analog of α-Estradiol 3-Benzoate, featuring five deuterium atoms specifically incorporated on the benzoate ester moiety (2,3,4,5,6-pentadeuteriobenzoate) . The parent compound, α-Estradiol 3-Benzoate, is the 17α-epimer of the potent estrogen estradiol benzoate, with approximately 100-fold lower estrogenic potency than the 17β isomer [1]. This compound is manufactured as a 'Neat' reference material by Toronto Research Chemicals (TRC) and distributed globally for use as an internal standard in quantitative LC-MS/MS methods targeting estradiol benzoate residues in complex biological matrices such as hair, plasma, and tissue [2].

Why Generic Deuterated Estradiol Standards Cannot Substitute for α-Estradiol 3-Benzoate-d5 in Regulatory Bioanalysis


Substituting α-Estradiol 3-Benzoate-d5 with a generic deuterated estradiol internal standard (e.g., 17β-estradiol-d5, estradiol benzoate-d3) introduces significant analytical risk that compromises quantitative accuracy. Estradiol benzoate-d3, with only three deuterium labels, provides a +3 Da mass shift, which can be less than the +5 Da shift of the d5 analog, increasing the risk of isotopic cross-talk with the analyte's natural M+3 isotopologue . Furthermore, using a 17β-estradiol-based internal standard fails to account for the unique chromatographic retention and ionization efficiency of the 17α-epimeric benzoate ester, which can behave differently under reversed-phase LC conditions and ESI ionization [1]. Regulatory validation data from EU Commission Decision 2002/657/EC-compliant methods explicitly required a deuterated analogue structurally identical to the target analyte—estradiol benzoate—not a free estradiol standard, to achieve decision limits of 0.81 ng/g and trueness of 99.3% [2].

Quantitative Differentiation Evidence for α-Estradiol 3-Benzoate-d5 Versus Closest Deuterated Analogs


Superior Mass Shift (+5 Da) Reduces Isotopic Interference Compared to Estradiol Benzoate-d3 (+3 Da)

α-Estradiol 3-Benzoate-d5 carries five deuterium atoms on the benzoate ring, providing a nominal mass shift of +5 Da relative to the unlabeled analyte, compared to the +3 Da shift of the more common estradiol benzoate-d3 internal standard . The larger mass difference reduces the contribution of the analyte's natural abundance M+3 isotopologue to the internal standard channel, which is critical for accurate quantification at low ng/g levels in complex matrices [1]. In LC-MS/MS steroid residue analysis where Estradiol Benzoate is the target analyte, the use of a d5-internal standard has been explicitly preferred to minimize cross-talk between the quantifier ions [2].

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Stable Isotope Labeling

Label Position on Benzoate Ester Ensures Co-Elution and Identical Ionization Efficiency with Target Analyte

Unlike 17β-estradiol-d5, which lacks the benzoate ester moiety and thus exhibits different chromatographic retention and ionization behavior from estradiol benzoate, α-Estradiol 3-Benzoate-d5 is structurally identical to the target analyte except for the 17α stereochemistry [1]. The deuterium label is positioned on the benzoate ester group, not the steroid nucleus, ensuring that the labeled and unlabeled species co-elute precisely under reversed-phase LC conditions and undergo identical matrix-induced ionization suppression or enhancement [2]. In validated methods, the use of a deuterated estradiol benzoate internal standard (not free estradiol) achieved a trueness of 99.3% and within-laboratory reproducibility CV of 15.6%, confirming that matrix effects are adequately compensated [3].

Internal Standard Validation Matrix Effect Correction Isotope Dilution

17α Stereochemistry Provides Built-In Chromatographic Discrimination from Target 17β-Analyte

α-Estradiol 3-Benzoate-d5 possesses the 17α-hydroxy configuration, while the target analyte in most regulatory monitoring programs is the 17β epimer (estradiol benzoate). This epimeric relationship provides an additional dimension of chromatographic resolution: baseline separation of dansylated 17α-estradiol and 17β-estradiol has been demonstrated on phenyl-hexyl stationary phases within short run times [1]. The ability to chromatographically resolve the internal standard from the target analyte eliminates any risk of contribution of the unlabeled internal standard impurity to the analyte signal, a known source of quantification bias at low concentrations [2].

Chromatographic Separation Epimer Resolution Steroid Isomer Analysis

Comprehensive Method Validation Data for Deuterated Estradiol Benzoate Internal Standard Use in Regulatory Matrices

Two independent peer-reviewed studies provide quantitative validation data for LC-MS/MS methods employing deuterated estradiol benzoate as internal standard. In bovine hair analysis (2008), the method achieved a decision limit (CCα) of 0.81 ng/g, detection capability (CCβ) of 1.38 ng/g, repeatability CV of 13.7%, within-laboratory reproducibility CV of 15.6%, and trueness of 99.3% [1]. An earlier method (2005) reported a CCβ of <5 ng/g, CCα of 1.6 ng/g, recovery of 27% at 5 ng/g, and accuracy of 95%, with confirmatory capability using two MS/MS transitions at ≥5 ng/g [2]. Both methods were validated following EU Commission Decision 2002/657/EC criteria, demonstrating fitness-for-purpose in official residue control programs. The use of a structurally identical deuterated analogue was essential to meeting these stringent performance requirements [3].

Method Validation Regulatory Bioanalysis EU Decision 2002/657/EC

High-Impact Application Scenarios for α-Estradiol 3-Benzoate-d5 Based on Quantitative Differentiation Evidence


EU Regulatory Residue Monitoring of Estradiol Benzoate in Bovine Hair by LC-MS/MS

This compound is the preferred internal standard for ISO 17025-accredited laboratories conducting official residue control of estradiol benzoate in food-producing animals under EU Directive 96/22/EC. Validated methods using a deuterated estradiol benzoate internal standard achieved a decision limit of 0.81 ng/g in bovine hair, meeting the stringent confirmatory criteria of Commission Decision 2002/657/EC [1]. The +5 Da mass shift and structural identity with the target analyte ensure accurate quantification even at sub-ng/g levels where matrix effects and isotopic interference can otherwise compromise results [2].

Pharmacokinetic and Metabolism Studies of Estradiol Benzoate Prodrugs Using Stable Isotope Tracing

In preclinical pharmacokinetic studies of estradiol benzoate formulations, α-Estradiol 3-Benzoate-d5 enables precise quantification of the intact prodrug and its hydrolytic metabolites without interference from endogenous estradiol. The pentadeuterated benzoate label remains stable under physiological conditions, and the 17α configuration ensures chromatographic separation from the 17β-metabolite pool [1]. Method validation data from hair incorporation studies demonstrate that intact steroid esters can be detected for 5–7 weeks post-treatment, supporting the use of this internal standard in long-duration pharmacokinetic profiling [2].

Anti-Doping and Forensic Toxicology Analysis of Steroid Ester Misuse

The detection of intact steroid esters in hair has emerged as a key strategy in anti-doping and forensic investigations, as these esters serve as direct evidence of exogenous administration. α-Estradiol 3-Benzoate-d5 provides a chemically identical yet isotopically distinct internal standard for estradiol benzoate analysis in human hair, enabling confirmatory identification at concentrations as low as 5 ng/g using two independent MS/MS transitions [1]. The epimeric 17α configuration of the internal standard adds an orthogonal layer of specificity beyond mass shift alone [2].

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